An In-Depth Technical Guide to the Physical Properties of 2-Octyl-2H-benzo[d]triazole
An In-Depth Technical Guide to the Physical Properties of 2-Octyl-2H-benzo[d]triazole
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unveiling the Significance of 2-Octyl-2H-benzo[d]triazole
2-Octyl-2H-benzo[d]triazole, a notable member of the benzotriazole family of ultraviolet (UV) absorbers, is a compound of significant interest across various scientific disciplines. Its molecular structure, featuring a bicyclic aromatic benzotriazole core appended with an octyl chain, imparts a unique combination of photostability and solubility in organic media. These characteristics make it a valuable component in formulations requiring protection from UV radiation, a critical consideration in the development of photostable materials and pharmaceutical preparations.[1][2][3][4]
The benzotriazole moiety itself is recognized as a "privileged scaffold" in medicinal chemistry, indicating its recurring presence in biologically active compounds.[5] This has spurred research into its derivatives for potential therapeutic applications. A thorough understanding of the physical properties of 2-Octyl-2H-benzo[d]triazole is paramount for its effective utilization, whether in the realm of materials science or as a potential excipient or photostabilizer in drug formulations. This guide provides a comprehensive overview of its core physical characteristics, the methodologies for their determination, and the underlying scientific principles that govern these properties.
Core Physical and Chemical Properties
A precise understanding of the fundamental physical and chemical properties of 2-Octyl-2H-benzo[d]triazole is the cornerstone of its application. These properties dictate its behavior in various matrices and are crucial for formulation design and quality control.
| Property | Value | Source(s) |
| CAS Number | 112642-69-0 | [6][7][8][9] |
| Molecular Formula | C₁₄H₂₁N₃ | [6][8] |
| Molecular Weight | 231.34 g/mol | [6][7][8] |
| Boiling Point | 352 °C | [6] |
| Density | 1.05 g/cm³ | [6] |
| Refractive Index | 1.5240 - 1.5280 | [6] |
| Flash Point | 167 °C | [6] |
| Storage Temperature | 2-8 °C | [6] |
| Purity (typical) | >98.0% (GC) | [10] |
Molecular Structure and Isomerism
The defining feature of 2-Octyl-2H-benzo[d]triazole is the attachment of the octyl group to the N-2 position of the benzotriazole ring. This specific isomeric form is crucial as it influences the electronic and steric properties of the molecule, which in turn affect its UV absorption characteristics and interactions with other molecules. The synthesis of 2-alkyl-2H-benzotriazoles often yields a mixture of N-1 and N-2 isomers, necessitating careful purification and characterization to isolate the desired N-2 isomer.
Caption: Molecular Structure of 2-Octyl-2H-benzo[d]triazole.
Experimental Protocols for Physical Property Determination
The accurate determination of physical properties is reliant on robust and well-defined experimental protocols. The following sections detail the methodologies for key physical characteristics, emphasizing the scientific rationale behind the procedural steps.
Melting Point Determination
While 2-Octyl-2H-benzo[d]triazole is often a liquid at room temperature, the determination of its melting point is crucial for assessing purity, especially if it exists as a low-melting solid or to rule out the presence of solid isomers.[11][12]
Methodology:
-
Sample Preparation: A small, representative sample of the purified compound is finely powdered if solid.
-
Capillary Loading: The powdered sample is packed into a thin-walled capillary tube to a height of 2-3 mm.
-
Apparatus: A calibrated melting point apparatus is used.
-
Heating Rate: The sample is heated at a slow, controlled rate (typically 1-2 °C per minute) near the expected melting point to ensure thermal equilibrium.
-
Observation: The temperature at which the first drop of liquid appears (onset) and the temperature at which the entire sample becomes a clear liquid (completion) are recorded as the melting range.
Causality and Trustworthiness: A sharp melting range (typically ≤ 1 °C) is indicative of a pure compound.[11] A broad melting range suggests the presence of impurities, which depress and broaden the melting point.[12] This self-validating system provides immediate feedback on the purity of the synthesized or acquired material.
Solubility Assessment
The solubility of 2-Octyl-2H-benzo[d]triazole in various solvents is a critical parameter for its application in formulations. The octyl chain enhances its solubility in nonpolar organic solvents, a key feature for its incorporation into plastic matrices and some pharmaceutical excipients.
Methodology (Gravimetric Method):
-
Solvent Selection: A range of solvents with varying polarities (e.g., methanol, ethanol, acetone, toluene, and relevant pharmaceutical excipients) are chosen.
-
Equilibrium Saturation: An excess amount of 2-Octyl-2H-benzo[d]triazole is added to a known volume of the selected solvent in a sealed container.
-
Agitation and Equilibration: The mixture is agitated at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: The saturated solution is allowed to stand, and the undissolved solute is separated by filtration or centrifugation.
-
Solvent Evaporation: A known volume of the clear, saturated solution is carefully evaporated to dryness.
-
Mass Determination: The mass of the remaining solute is determined gravimetrically.
-
Calculation: The solubility is expressed as g/100 mL or other appropriate units.
Causality and Trustworthiness: This method directly measures the mass of the dissolved solute, providing a reliable and quantitative measure of solubility. Repeating the experiment at different temperatures can establish a solubility-temperature profile, which is crucial for predicting its behavior under various processing and storage conditions.
Spectroscopic Characterization
Spectroscopic techniques provide invaluable information about the molecular structure and electronic properties of 2-Octyl-2H-benzo[d]triazole.
1. Ultraviolet-Visible (UV-Vis) Spectroscopy:
As a UV absorber, the UV-Vis spectrum is the most critical spectroscopic characterization. It reveals the wavelengths at which the molecule absorbs UV radiation and the efficiency of this absorption.
Workflow for UV-Vis Spectroscopy:
Caption: Workflow for UV-Vis Spectroscopic Analysis.
Benzotriazole UV absorbers typically exhibit strong absorption in the UVA and UVB regions of the electromagnetic spectrum.[13] The position and intensity of the absorption bands are influenced by the substitution pattern on the benzotriazole ring and the solvent polarity.
2. Infrared (IR) Spectroscopy:
IR spectroscopy is used to identify the functional groups present in the molecule.
Expected Characteristic IR Peaks:
-
C-H stretching (alkyl): ~2850-2960 cm⁻¹
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C=N and C=C stretching (aromatic): ~1450-1600 cm⁻¹
-
C-N stretching: ~1200-1350 cm⁻¹
-
Aromatic C-H bending: ~700-900 cm⁻¹
The absence of a broad N-H stretching band around 3200-3500 cm⁻¹ helps confirm the N-2 substitution, as N-1 isomers would exhibit this feature.
3. Nuclear Magnetic Resonance (NMR) Spectroscopy:
¹H and ¹³C NMR spectroscopy are essential for elucidating the precise molecular structure and confirming the position of the octyl group.
Expected ¹H NMR Signals:
-
Aromatic protons: Signals in the downfield region (typically ~7.0-8.0 ppm), with splitting patterns indicative of the substitution on the benzene ring.
-
Alkyl protons: A series of signals in the upfield region (~0.8-4.5 ppm), corresponding to the different methylene groups and the terminal methyl group of the octyl chain. The chemical shift of the methylene group attached to the nitrogen will be the most downfield of the alkyl signals.
Expected ¹³C NMR Signals:
-
Aromatic carbons: Signals in the downfield region (~110-150 ppm).
-
Alkyl carbons: A series of signals in the upfield region (~14-60 ppm).
Applications in Drug Development
The unique properties of 2-Octyl-2H-benzo[d]triazole make it a candidate for several applications in the pharmaceutical industry:
-
Photostabilization of Drug Products: Many active pharmaceutical ingredients (APIs) are susceptible to degradation upon exposure to UV light, leading to loss of potency and the formation of potentially toxic byproducts. The incorporation of a UV absorber like 2-Octyl-2H-benzo[d]triazole into a formulation can protect the API from photodegradation, thereby enhancing the stability and shelf-life of the drug product.[1][2][3][4] Its solubility in organic solvents makes it suitable for inclusion in topical formulations, coatings for solid dosage forms, and packaging materials.
-
Excipient in Formulations: The lipophilic nature of the octyl group can influence the solubility and dissolution characteristics of poorly water-soluble drugs. While not its primary role, its potential as a formulation excipient to modify drug release profiles warrants investigation.[14][15]
Safety and Handling
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses, and a lab coat.
-
Handling: Avoid inhalation of vapors and contact with skin and eyes. Use in a well-ventilated area.
-
Storage: Store in a cool, dry, well-ventilated area in a tightly sealed container.[6]
Conclusion
2-Octyl-2H-benzo[d]triazole is a molecule with a compelling set of physical properties that underpin its utility as a UV absorber and its potential in pharmaceutical sciences. Its lipophilicity, conferred by the octyl chain, combined with the inherent photostability of the benzotriazole core, makes it a valuable tool for protecting light-sensitive materials. The methodologies outlined in this guide provide a framework for the rigorous characterization of this and similar compounds, ensuring the generation of reliable data for research, development, and quality control. As the demand for more stable and effective pharmaceutical formulations continues to grow, a comprehensive understanding of the physical properties of excipients and stabilizers like 2-Octyl-2H-benzo[d]triazole will be increasingly critical.
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